N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine
Overview
Description
Synthesis Analysis
The synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine involves several steps. Researchers have reported various synthetic routes, including reductive amination , cyclization , and functional group transformations . Detailed synthetic procedures can be found in the literature .
Scientific Research Applications
Synthesis and Oxidant Properties
The compound has been utilized in the synthesis of novel chemical structures. For instance, Karatas et al. (2006) synthesized a novel compound using a similar bromopyridin-based structure, aiming to examine its influence on vitamin levels and oxidative stress in rats (Karatas, Koca, Kara, & Servi, 2006).
Toxicity Assessment
Razzaghi-Asl et al. (2017) conducted a study to assess the toxicity of 3-oxobutanamide derivatives, including compounds with bromophenyl structures, on human lymphocytes and isolated mitochondria. This study is relevant for predicting human safety liabilities of similar compounds (Razzaghi-Asl, Seydi, Alikhani, Rezvani, Miri, & Salimi, 2017).
Synthesis and Characterization
McLaughlin et al. (2016) reported on the synthesis and characterization of a research chemical with a similar structural composition. Their work highlights the chemical's potential and the need for accurate labeling in research contexts (McLaughlin, Morris, Kavanagh, Power, Twamley, O'Brien, Talbot, Dowling, & Brandt, 2016).
Role in Color Tuning of Iridium Tetrazolate Complexes
Stagni et al. (2008) explored the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, incorporating bromo-containing pyridine species. This study demonstrates the potential of such compounds in fine-tuning the electronic properties of complex structures (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).
properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-4-5-10(12-6-8)7-13-9-2-1-3-9/h4-6,9,13H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGHHSXVPXVAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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